

Application Notes and Protocols for Lcmv GP33-41 Peptide in ELISpot Assay

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Compound of Interest

Compound Name: *Lcmv GP33-41 tfa*

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Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP33-41 (KAVYNFATC) is a well-characterized, H-2Db restricted CD8+ T cell epitope.[1][2][3] It is an invaluable tool in immunological research, particularly for studying T cell responses in the context of viral infections and vaccine development. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[4] This document provides detailed application notes and a comprehensive protocol for the use of Lcmv GP33-41 peptide in an Interferon-gamma (IFN- γ) ELISpot assay to enumerate antigen-specific CD8+ T cells.

Principle of the Assay

The IFN- γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate coated with a capture antibody specific for IFN- γ . Isolated immune cells, such as splenocytes or peripheral blood mononuclear cells (PBMCs), are stimulated with the Lcmv GP33-41 peptide. Activated CD8+ T cells recognizing the peptide presented on MHC class I molecules will secrete IFN- γ . This secreted cytokine is captured by the antibody on the membrane surface in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN- γ is added. This is followed by the addition of an enzyme-labeled streptavidin conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an

insoluble colored precipitate at the site of cytokine secretion, forming a distinct spot. Each spot represents a single IFN- γ -secreting cell, allowing for the quantification of the antigen-specific T cell response.

Data Presentation

The following tables summarize representative quantitative data from IFN- γ ELISpot assays using the Lcmv GP33-41 peptide. This data can be used as a reference for expected results.

Table 1: IFN- γ ELISpot Response of Murine Splenocytes to Lcmv GP33-41 Peptide

Treatment Group	Peptide Stimulant	Mean Net SFU / 10^6 CD8+ T cells	Standard Error of the Mean (SEM)
LCMV-Infected Mice	Lcmv GP33-41 (0.5 μ g/mL)	150	15
Naive Mice	Lcmv GP33-41 (0.5 μ g/mL)	< 5	2
LCMV-Infected Mice	DMSO (Vehicle Control)	< 5	1

SFU = Spot Forming Units. Data is hypothetical and based on typical results reported in the literature. Actual results may vary depending on experimental conditions.

Table 2: Titration of Lcmv GP33-41 Peptide in an IFN- γ ELISpot Assay

Peptide Concentration	Mean Net SFU / 10^6 Splenocytes	Standard Deviation (SD)
10 μ g/mL	250	25
1 μ g/mL	220	20
0.1 μ g/mL	150	18
0.01 μ g/mL	50	8
No Peptide Control	< 5	2

Data is hypothetical and for illustrative purposes. Optimal peptide concentration should be determined empirically.

Experimental Protocols

Materials and Reagents

- Lcmv GP33-41 peptide (KAVYNFATC), >95% purity
- Dimethyl sulfoxide (DMSO)
- Murine IFN- γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
- PVDF-membrane 96-well ELISpot plates
- Sterile PBS
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- Fetal Bovine Serum (FBS)
- 35% Ethanol in sterile water (for plate pre-wetting)
- Bovine Serum Albumin (BSA)
- Tween 20
- Automated ELISpot reader or dissecting microscope for spot counting

Peptide Preparation

- **Reconstitution:** Dissolve the lyophilized Lcmv GP33-41 peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
- **Working Solution:** On the day of the assay, dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations. It is recommended to perform a titration to determine the optimal peptide concentration (typically in the range of 0.1 - 10 μ g/mL). A

vehicle control using the same final concentration of DMSO should be included in the experiment.

Cell Preparation

- Splenocyte Isolation: Aseptically harvest spleens from immunized or control mice.
- Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells twice with complete RPMI-1640 medium.
- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Resuspend the cells in complete RPMI-1640 medium to a final concentration of $2-5 \times 10^6$ cells/mL.

ELISpot Assay Protocol

Day 1: Plate Coating

- Pre-wet the PVDF membrane of the ELISpot plate by adding 15 μ L of 35% ethanol to each well for 1 minute.
- Wash the plate three times with 200 μ L/well of sterile PBS.
- Dilute the anti-IFN- γ capture antibody in sterile PBS to the concentration recommended by the manufacturer.
- Add 100 μ L of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

- Aspirate the capture antibody solution from the plate.

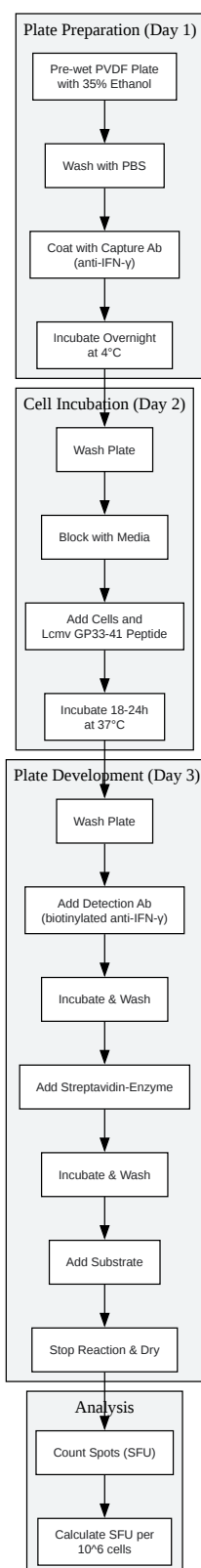
- Wash the plate three times with 200 μ L/well of sterile PBS.
- Block the membrane by adding 200 μ L/well of complete RPMI-1640 medium and incubate for at least 2 hours at 37°C.
- During the blocking step, prepare your cell suspensions and peptide dilutions.
- Aspirate the blocking medium from the plate.
- Add 100 μ L of the cell suspension to each well (typically $2-5 \times 10^5$ cells/well).
- Add 100 μ L of the Lcmv GP33-41 peptide working solution or control solutions (vehicle control, positive control like Concanavalin A) to the respective wells.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.

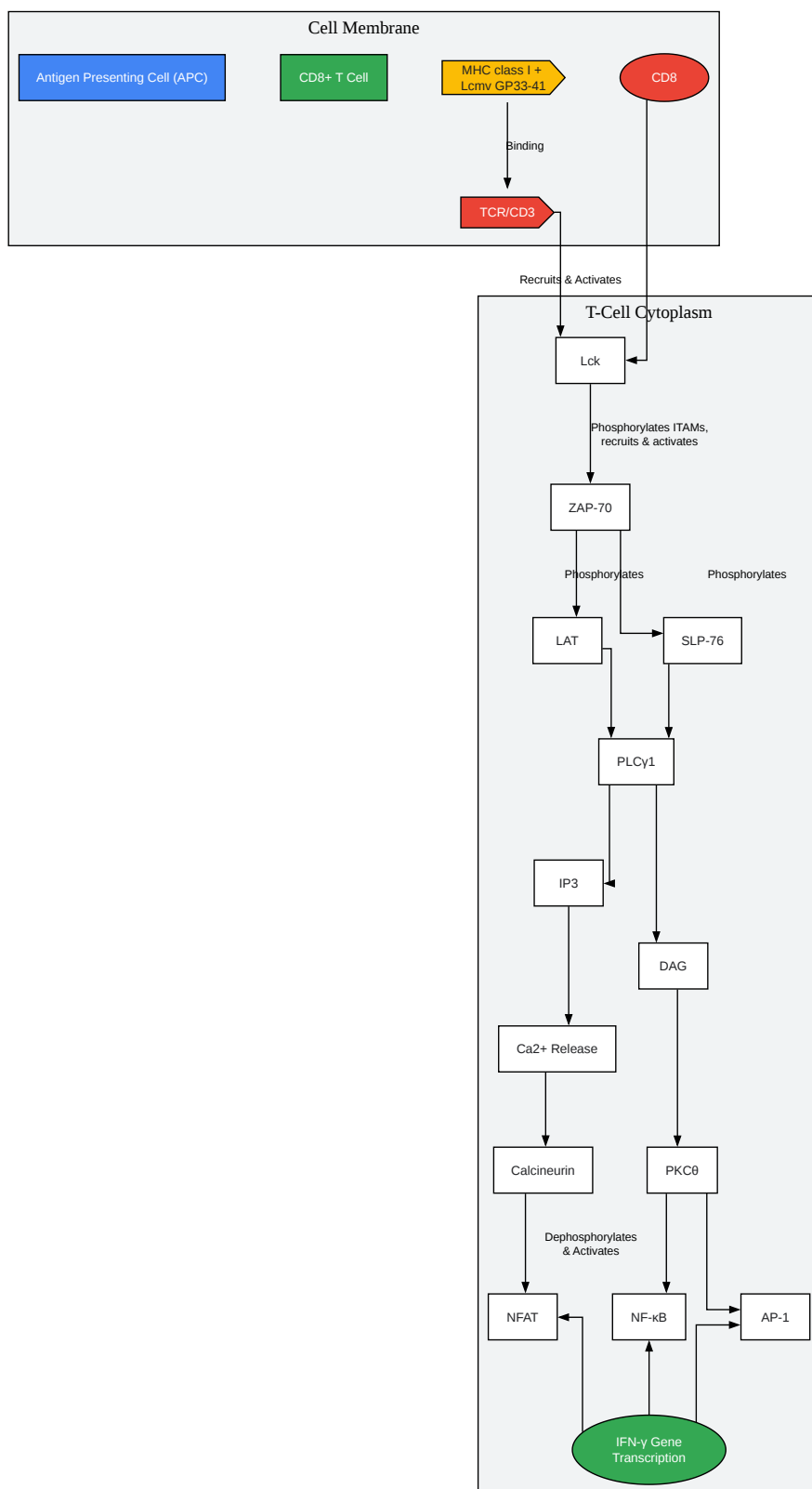
Day 3: Plate Development and Analysis

- Aspirate the cells from the wells.
- Wash the plate six times with PBS containing 0.05% Tween 20 (PBST), ensuring to remove all residual cells.
- Dilute the biotinylated anti-IFN- γ detection antibody in PBS containing 0.5% BSA to the manufacturer's recommended concentration.
- Add 100 μ L of the diluted detection antibody to each well.
- Incubate the plate for 2 hours at room temperature.
- Wash the plate six times with PBST.
- Dilute the streptavidin-enzyme conjugate in PBS with 0.5% BSA according to the manufacturer's instructions.
- Add 100 μ L of the diluted conjugate to each well.
- Incubate for 1 hour at room temperature.

- Wash the plate six times with PBST, followed by three final washes with PBS.
- Prepare the substrate solution according to the manufacturer's protocol.
- Add 100 μ L of the substrate solution to each well and monitor spot development (typically 5-20 minutes).
- Stop the reaction by washing the plate thoroughly with distilled water.
- Allow the plate to dry completely in the dark.
- Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as Spot Forming Units (SFU) per million cells.

Visualizations





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